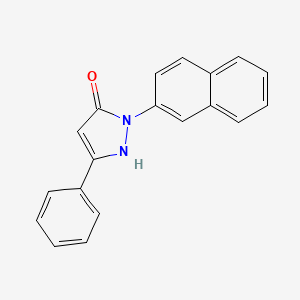![molecular formula C14H21N3O4 B5587829 6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to the class of pyrimidine diones, which are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Pyrimidine diones, including derivatives such as the one specified, are synthesized through complex reactions involving barbituric acid derivatives and have been explored for their structural and chemical behavior.
Synthesis Analysis
The synthesis of similar pyrimidine dione derivatives involves one-pot processes based on barbituric acid derivatives, cyclohexanedione, and aromatic aldehydes in aqueous media, using diethylamine as a base. These reactions proceed efficiently and smoothly, yielding high product purities characterized by spectral methods and X-ray single crystal diffraction (Barakat et al., 2018).
Molecular Structure Analysis
The ground state molecular geometry of similar compounds has been calculated using density functional theory (DFT) methods, providing insights into the structural aspects. Spectral analysis and X-ray diffraction studies contribute to understanding the molecular structure, demonstrating the compounds' crystalline nature and confirming their synthesized structures (Barakat et al., 2018).
Chemical Reactions and Properties
Pyrimidine dione derivatives participate in various chemical reactions, including intermolecular hydrogen bonding, which plays a significant role in their structural stabilization. The size of the acyl substituent affects the strength of association between molecules, as observed through chemical shift analysis in NMR spectroscopy. These reactions and interactions underline the compounds' reactivity and potential for forming complex structures (Ośmiałowski et al., 2010).
Physical Properties Analysis
The crystalline structures of these compounds reveal details about their physical properties, including melting points, solubility, and crystallization behavior. The structural data obtained from crystallography studies help in understanding these physical properties in depth, which are critical for designing and synthesizing new compounds with desired characteristics.
Chemical Properties Analysis
The chemical properties of pyrimidine dione derivatives, such as reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. Studies involving the reaction of these compounds with secondary amines and oxidants demonstrate a novel method of pyrrole-ring annulation, showcasing the versatility and chemical reactivity of the pyrimidine dione framework (Gulevskaya et al., 2001).
Propiedades
IUPAC Name |
6-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9-8-17(6-5-14(9,2)21)12(19)10-7-11(18)16(4)13(20)15(10)3/h7,9,21H,5-6,8H2,1-4H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWVKLVXEQJJMX-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)


![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)